3-m-tolyl-1H-[1,2,4]triazole
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Overview
Description
3-m-Tolyl-1H-[1,2,4]triazole is a heterocyclic compound characterized by a triazole ring substituted with a tolyl group at the 3-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-m-Tolyl-1H-[1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylbenzylamine with formic acid and sodium azide, which leads to the formation of the triazole ring. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-m-Tolyl-1H-[1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the tolyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the tolyl or triazole moieties.
Scientific Research Applications
3-m-Tolyl-1H-[1,2,4]triazole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of corrosion inhibitors, agrochemicals, and dyes.
Mechanism of Action
The mechanism by which 3-m-Tolyl-1H-[1,2,4]triazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, as an antimicrobial agent, it can inhibit the growth of bacteria or fungi by interfering with essential metabolic pathways. The triazole ring’s ability to form stable complexes with metal ions also plays a crucial role in its function as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound without the tolyl substitution.
3-Phenyl-1H-[1,2,4]triazole: Similar structure with a phenyl group instead of a tolyl group.
3-(4-Methylphenyl)-1H-[1,2,4]triazole: A positional isomer with the methyl group at the 4-position.
Uniqueness
3-m-Tolyl-1H-[1,2,4]triazole is unique due to the presence of the tolyl group at the 3-position, which can influence its chemical reactivity and biological activity. The tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes or hydrophobic active sites in enzymes.
Properties
Molecular Formula |
C9H9N3 |
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Molecular Weight |
159.19 g/mol |
IUPAC Name |
5-(3-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H9N3/c1-7-3-2-4-8(5-7)9-10-6-11-12-9/h2-6H,1H3,(H,10,11,12) |
InChI Key |
UDXZUMKHMMZFKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=NN2 |
Origin of Product |
United States |
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